ST 91 ST 91 α2-adrenoceptor agonist that does not cross the blood brain barrier. Displays ~ 120-fold selectivity for α2 receptors over α1 receptors and acts predominantly at non-α2A-adrenoceptors which may be of the α2C subtype. Antinociceptive; increases tail-flick latencies in Sasco and Harlan rats.
Brand Name: Vulcanchem
CAS No.: 4749-61-5
VCID: VC0004539
InChI: InChI=1S/C13H19N3.ClH/c1-3-10-6-5-7-11(4-2)12(10)16-13-14-8-9-15-13;/h5-7H,3-4,8-9H2,1-2H3,(H2,14,15,16);1H
SMILES: CCC1=C(C(=CC=C1)CC)NC2=NCCN2.Cl
Molecular Formula: C13H20ClN3
Molecular Weight: 253.77 g/mol

ST 91

CAS No.: 4749-61-5

Cat. No.: VC0004539

Molecular Formula: C13H20ClN3

Molecular Weight: 253.77 g/mol

* For research use only. Not for human or veterinary use.

ST 91 - 4749-61-5

CAS No. 4749-61-5
Molecular Formula C13H20ClN3
Molecular Weight 253.77 g/mol
IUPAC Name N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-3-ium-2-amine;chloride
Standard InChI InChI=1S/C13H19N3.ClH/c1-3-10-6-5-7-11(4-2)12(10)16-13-14-8-9-15-13;/h5-7H,3-4,8-9H2,1-2H3,(H2,14,15,16);1H
Standard InChI Key ZLRWFGBEDNTMEU-UHFFFAOYSA-N
SMILES CCC1=C(C(=CC=C1)CC)NC2=NCCN2.Cl
Canonical SMILES CCC1=C(C(=CC=C1)CC)NC2=[NH+]CCN2.[Cl-]

Chemical Identity and Physicochemical Properties

ST 91 is a synthetic imidazoline derivative with a molecular weight of 253.77 g/mol and the chemical formula C13H19N3·HCl . Its structure features a 2,6-diethylphenyl group linked to a 4,5-dihydro-1H-imidazol-2-amine backbone, protonated as a hydrochloride salt for enhanced solubility.

Structural and Solubility Characteristics

The canonical SMILES notation for ST 91 is CCC1=CC=CC(CC)=C1NC2=[NH+]CCN2.[Cl-], reflecting its aromatic and imidazoline moieties . Solubility assays indicate that ST 91 is soluble in water and dimethyl sulfoxide (DMSO) at concentrations up to 25.38 mg/mL, though higher solubility (100 mM) has been reported under optimized conditions .

Table 1: Physicochemical Properties of ST 91

PropertyValueSource
Molecular FormulaC13H19N3·HCl
Molecular Weight253.77 g/mol
Solubility in Water≤25.38 mg/mL (or 100 mM)
Storage Conditions-20°C (stable for 1 month)
Purity≥98%

Pharmacological Profile and Receptor Selectivity

ST 91 exhibits high selectivity for α2-adrenoceptors over α1-adrenoceptors (120-fold) . Unlike dexmedetomidine, which primarily targets α2A subtypes, ST 91 shows affinity for non-α2A receptors, likely α2C, as evidenced by antagonist studies . This subtype specificity underpins its distinct physiological effects.

Antinociceptive Effects

Intrathecal administration of ST 91 in rodent models dose-dependently reduces nociceptive behaviors in the formalin test and tail-flick assay . Isobolographic analyses reveal supra-additive interactions with δ-opioid agonists (e.g., deltorphin II), suggesting synergism via separate spinal pathways . Notably, ST 91’s antinociception is mediated by α2A-adrenoceptors in Sasco rats but involves non-α2A subtypes in Harlan rats, highlighting strain-dependent receptor expression .

Cardiovascular and Endocrine Actions

Perfusion of isolated rat hearts with ST 91 (10^-6 M) stimulates ANP release by 6.7-fold, an effect blocked by the imidazoline I1 receptor antagonist efaroxan . This response correlates with diuresis and natriuresis observed in vivo, positioning ST 91 as a tool for studying cardiac-renal interactions. Conversely, clonidine’s ANP release is partially mediated by α2-adrenoceptors, illustrating mechanistic differences between the two agonists .

Mechanisms of Action: Receptor Subtypes and Signaling Pathways

Cardiac Imidazoline Receptor Interactions

ST 91’s stimulation of ANP release is abolished by efaroxan (10^-6 M), implicating imidazoline I1 receptors in atrial cardiomyocytes . This contrasts with clonidine, whose cardiac effects involve both α2-adrenoceptors and I1 receptors, as shown by partial inhibition by yohimbine .

Research Applications and Experimental Use

Pain Management Studies

ST 91’s peripheral restriction and non-sedating profile make it ideal for investigating spinal α2-adrenoceptor subtypes. Its synergy with opioids offers potential for combination therapies to reduce analgesic doses and side effects .

Cardiovascular Research

By selectively activating peripheral imidazoline receptors, ST 91 elucidates mechanisms of ANP release and its role in blood pressure regulation . Comparative studies with clonidine clarify the contributions of α2 vs. I1 receptors in cardiovascular homeostasis.

ConcentrationVolume (per 1 mg)Solvent
10 mM394 μLDMSO
5 mM788 μLWater

Clinical Implications and Future Directions

ST 91’s lack of central penetration avoids sedation, a major limitation of clonidine. Preclinical data support its potential in managing neuropathic pain and hypertension, though human trials are pending . Future studies should explore its efficacy in chronic pain models and interactions with newer opioid formulations.

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